2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes dichloro and trifluoromethyl groups attached to a benzamide core, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Agriculture: Used as a fungicide to control diseases caused by oomycetes in crops like potatoes and vegetables.
Pharmaceuticals: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Materials Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The precise mechanism of action of 2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific proteins and enzymes within target organisms. For instance, as a fungicide, it is thought to affect spectrin-like proteins in the cytoskeleton of oomycetes, disrupting their growth and reproduction .
Comparison with Similar Compounds
Similar Compounds
Fluopicolide: Another fungicide with a similar structure, used to control oomycetes in agriculture.
Chlorothalonil: A broad-spectrum fungicide with different chemical properties but similar applications in agriculture.
Uniqueness
2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly effective in applications where other compounds may fail, such as in the control of resistant strains of pathogens .
Properties
Molecular Formula |
C10H4Cl2F3N3OS |
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Molecular Weight |
342.12 g/mol |
IUPAC Name |
2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C10H4Cl2F3N3OS/c11-4-2-1-3-5(12)6(4)7(19)16-9-18-17-8(20-9)10(13,14)15/h1-3H,(H,16,18,19) |
InChI Key |
UARLICAAVXOKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Origin of Product |
United States |
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